molecular formula C6H9ClN2S B2583171 3-Butyl-5-chloro-1,2,4-thiadiazole CAS No. 1221341-15-6

3-Butyl-5-chloro-1,2,4-thiadiazole

Cat. No.: B2583171
CAS No.: 1221341-15-6
M. Wt: 176.66
InChI Key: VFDBEEIQXDGHDO-UHFFFAOYSA-N
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Description

“3-Butyl-5-chloro-1,2,4-thiadiazole” is a derivative of the 1,2,4-thiadiazole class . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the synthesized compound is usually confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The 1,3,4-thiadiazole form tends to show the most significant therapeutic potential .


Chemical Reactions Analysis

Thiadiazole derivatives are known for their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The chemical reactions involved in the formation of thiadiazole derivatives often involve the reaction of hydrazonoyl halides with potassium thiocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are often investigated using DFT calculations (b3lyp/6-311++G (d,p)) to investigate the structures’ geometry and physiochemical properties .

Scientific Research Applications

Overview of Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds, including thiadiazole derivatives, are central to medicinal chemistry due to their diverse pharmacological properties. These compounds are recognized for their broad spectrum of biological activities, making them significant for the development of new therapeutic agents. The versatility of thiadiazole rings, for example, enables extensive chemical modifications, enhancing their interaction with various enzymes and receptors. This adaptability underscores their importance in the discovery of novel drug-like molecules with potential applications in treating a wide range of diseases (Lelyukh, 2019).

Pharmacological Potential of Thiadiazole Derivatives

Thiadiazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This pharmacological diversity is attributed to the toxophoric N2C2S moiety present in these compounds, highlighting their role in the synthesis of hybrid molecules for enhanced biological profiles. The development of such molecules can lead to novel drugs with significant therapeutic benefits (Mishra et al., 2015).

Biological Significance of 1,3,4-Thiadiazoline Compounds

The synthesis and evaluation of 1,3,4-thiadiazoline compounds have gained attention due to their efficacy against bacterial and fungal strains. These heterocyclic compounds are primarily derived from cyclization reactions, with a focus on their pharmaceutical significance. Research in this area aims to explore their potential as candidates for antibacterial and antifungal therapies, reflecting their importance in addressing microbial resistance (Yusuf & Jain, 2014).

Properties

IUPAC Name

3-butyl-5-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDBEEIQXDGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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